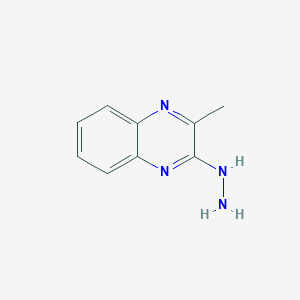

2-Hydrazinyl-3-methylquinoxaline

Descripción

Condensation Reactions with Carbonyl Compounds

The lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) group in 2-hydrazinyl-3-methylquinoxaline initiates nucleophilic attack on the electrophilic carbon of carbonyl compounds. This fundamental reaction opens pathways to a variety of derivatives.

The reaction of this compound with aromatic aldehydes and ketones readily forms hydrazone derivatives. researchgate.net This condensation reaction typically involves the elimination of a water molecule and is often carried out in a suitable solvent like ethanol. researchgate.netresearchgate.net These hydrazones are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as 1,2,4-triazolo[4,3-a]quinoxalines. mdpi.comnih.gov The general scheme for this reaction involves the nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to yield the corresponding hydrazone.

A variety of substituted aromatic aldehydes and ketones can be employed in this reaction, leading to a diverse library of 3-methylquinoxaline-2-hydrazone derivatives. researchgate.net The characterization of these products is typically achieved through spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR. researchgate.net

Table 1: Examples of Hydrazone Derivatives from this compound

| Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

| Substituted Aromatic Aldehydes | 3-Methylquinoxaline-2-hydrazone derivatives | researchgate.net |

| Substituted Aromatic Ketones | 3-Methylquinoxaline-2-hydrazone derivatives | researchgate.net |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3-methylquinoxaline-2-carbohydrazide | researchgate.net |

| Pyrazolecarbaldehyde | N'-(pyrazol-1-ylmethylene)-3-methylquinoxaline-2-carbohydrazide | researchgate.net |

The reaction of this compound with 1,3-diketones is a well-established method for the synthesis of pyrazole (B372694) derivatives. arkat-usa.org However, the reaction can also yield other isomeric products, such as 1,2,4-triazolo[4,3-a]quinoxalines, depending on the reaction conditions and the structure of the diketone. arkat-usa.orgresearchgate.net

When this compound reacts with unsymmetrical 1,3-diketones, the formation of two possible regioisomeric pyrazoles can occur. arkat-usa.org For instance, the reaction with phenyl-1,3-butanedione in THF primarily yields a mixture of 1-(3'-methylquinoxalin-2'-yl)-3(5)-methyl-5(3)-phenylpyrazoles. arkat-usa.org The identification and differentiation of these regioisomers are typically accomplished using NMR spectroscopy (¹H & ¹³C). arkat-usa.org The reaction with a symmetrical diketone like pentane-2,4-dione, however, affords a single product, 1-(3'-methylquinoxalin-2'-yl)-3,5-dimethylpyrazole. arkat-usa.org

Under certain conditions, particularly at higher temperatures, the reaction between this compound and 1,3-diketones can lead to the formation of 1,2,4-triazolo[4,3-a]quinoxalines. arkat-usa.org For example, the reaction with phenyl-1,3-butanedione at 130-160 °C was found to produce a mixture containing 1,4-dimethyl-1,2,4-triazolo[4,3-a]quinoxaline as one of the products, alongside the major regioisomeric pyrazoles. arkat-usa.org This indicates a competitive reaction pathway leading to the fused triazole system.

The nature of the substituents on the 1,3-diketone can influence the ratio of the resulting pyrazole and triazoloquinoxaline products. The reaction of this compound with various aryl- and heteroaryl-1,3-diketones has been shown to produce regioisomeric 1-(3'-methylquinoxalin-2'-yl)-3,5-disubstituted pyrazoles as the main products. arkat-usa.org However, the formation of the 1,2,4-triazolo[4,3-a]quinoxaline derivative is often observed as a minor product, and its proportion can be affected by the electronic and steric properties of the substituents on the diketone. arkat-usa.org

Table 2: Products from the Reaction of this compound with 1,3-Diketones

| 1,3-Diketone | Major Products | Minor Product | Reference |

| Phenyl-1,3-butanedione | 1-(3'-methylquinoxalin-2'-yl)-3(5)-methyl-5(3)-phenylpyrazoles | 1,4-dimethyl-1,2,4-triazolo[4,3-a]quinoxaline | arkat-usa.org |

| Pentane-2,4-dione | 1-(3'-methylquinoxalin-2'-yl)-3,5-dimethylpyrazole | - | arkat-usa.org |

The reaction of this compound with trifluoromethyl-β-diketones presents a more complex scenario, often yielding a mixture of products. researchgate.net These reactions can lead to the expected 5-trifluoromethyl-5-hydroxy-Δ²-pyrazolines and 3-trifluoromethylpyrazoles, but also to unexpected products like 1,2,4-triazolo[4,3-a]quinoxalines and 3(5)-trifluoromethyl-1H-pyrazoles. researchgate.netlookchem.com

The product distribution is highly dependent on the reaction conditions, including the solvent and the presence of an acid catalyst, as well as the nature of the substituents on the β-diketone. researchgate.netlookchem.com For instance, the presence of a strong electron-withdrawing group like a p-nitro group on the aryl ring of the diketone increases the proportion of the corresponding hydroxypyrazoline. lookchem.com In contrast, using fluorinated alcohols as solvents can enhance the regioselectivity towards the formation of 5-aryl-3-trifluoromethylpyrazoles. lookchem.com The formation of these various products suggests the existence of an equilibrium between the initially formed hydroxypyrazoline and its open-chain ketoimine tautomer, which can then cyclize in different ways to form either the pyrazole or the triazoloquinoxaline ring systems. researchgate.net

Table 3: Products from the Reaction of this compound with Trifluoromethyl-β-diketones

| Trifluoromethyl-β-diketone | Observed Products | Reference |

| General Trifluoromethyl-β-diketones | 5-Trifluoromethyl-5-hydroxy-Δ²-pyrazolines, 3-Trifluoromethylpyrazoles, 1,2,4-Triazolo[4,3-a]quinoxalines, 3(5)-Trifluoromethyl-1H-pyrazoles | researchgate.net |

| Aroyltrifluoroacetones | 5-Aryl-3-trifluoromethylpyrazoles, 5-Hydroxy-5-trifluoromethyl-Δ²-pyrazolines | lookchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methylquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-9(13-10)12-8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMINXJROBOJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazinyl 3 Methylquinoxaline and Precursors

Established Synthetic Pathways to 2-Hydrazinyl-3-methylquinoxaline

The most common and effective method for the preparation of this compound involves the nucleophilic substitution of a halogen atom on the quinoxaline (B1680401) ring with hydrazine (B178648).

The reaction of 2-chloro-3-methylquinoxaline (B189447) with hydrazine hydrate (B1144303) is a cornerstone for the synthesis of this compound. This nucleophilic aromatic substitution reaction proceeds by the displacement of the chloro group at the 2-position of the quinoxaline ring by the strongly nucleophilic hydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the substitution. The use of hydrazine hydrate as the source of hydrazine is common in these transformations. While specific research detailing this exact transformation is not abundant, the general reactivity of 2-chloroquinoxalines with various nucleophiles, including amines and hydrazines, is well-documented, suggesting a straightforward and efficient conversion. The resulting 3-methylquinoxaline-2-hydrazine is a versatile intermediate, readily used for the synthesis of various hydrazone derivatives by reaction with different substituted aromatic ketones and aldehydes.

The precursor, 2-chloro-3-methylquinoxaline, is itself synthesized from 3-methyl-2(1H)-quinoxalinone. This transformation is effectively achieved by treating the quinoxalinone with a chlorinating agent, most commonly phosphoryl chloride (POCl₃). nih.gov The reaction involves the conversion of the amide functionality in the quinoxalinone to a chloro-imine group. This method is a standard and reliable procedure for the preparation of 2-chloroquinoxaline (B48734) derivatives.

Table 1: Synthesis of 2-Chloro-3-methylquinoxaline

| Starting Material | Reagent | Product | Reference |

| 3-Methyl-2(1H)-quinoxalinone | Phosphoryl chloride (POCl₃) | 2-Chloro-3-methylquinoxaline | nih.gov |

Synthesis of Related Quinoxaline Hydrazide and Hydrazine Analogues

The synthetic strategies for preparing the title compound can be extended to produce a variety of related quinoxaline hydrazides and hydrazine analogues, which are also of significant interest in medicinal chemistry.

Quinoxalinone derivatives serve as versatile starting materials for the synthesis of quinoxaline hydrazides. For instance, a series of quinoxalinone derivatives can be synthesized, which are then treated with hydrazine hydrate to yield the corresponding hydrazones. This approach highlights the utility of the quinoxalinone core in generating diverse hydrazine-containing molecules. Furthermore, 6-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazone, hydrazine, and pyrazole (B372694) moieties have been designed and synthesized, demonstrating the broad applicability of this synthetic strategy. researchgate.net

The synthesis of 2-hydrazinyl-3-(phenylthio)quinoxaline analogues represents a more complex synthetic challenge. A plausible synthetic route would involve the initial preparation of a 3-(phenylthio)quinoxalin-2(1H)-one precursor. This could potentially be achieved through the reaction of a suitable o-phenylenediamine (B120857) derivative with a carbonyl compound containing a phenylthio group.

Following the formation of the 3-(phenylthio)quinoxalin-2(1H)-one, the next step would be chlorination at the 2-position, analogous to the preparation of 2-chloro-3-methylquinoxaline, likely using phosphoryl chloride. The resulting 2-chloro-3-(phenylthio)quinoxaline would then be subjected to reaction with hydrazine hydrate to yield the desired 2-hydrazinyl-3-(phenylthio)quinoxaline.

Chemical Reactivity and Derivatization Strategies

Condensation Reactions with Carbonyl Compounds

Reactions with Trifluoromethyl-β-diketones

Formation of 5-Hydroxy-5-trifluoromethyl-Δ2-pyrazolines

The reaction of hydrazines with trifluoromethyl-β-diketones is a known method for the preparation of pyrazole (B372694) derivatives. Specifically, the interaction between a hydrazine (B178648) and a trifluoromethyl-containing diketone can lead to the formation of 5-hydroxy-5-trifluoromethyl-Δ2-pyrazolines. This reaction proceeds through the initial attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the diketone and the stability of the resulting pyrazoline.

Subsequent Formation of Trifluoromethyl-Substituted Pyrazoles and 1,2,4-Triazolo[4,3-a]quinoxalines

The derivatization of quinoxaline (B1680401) systems can lead to the formation of various heterocyclic structures, including trifluoromethyl-substituted pyrazoles and 1,2,4-triazolo[4,3-a]quinoxalines. For instance, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, which can be prepared from N-acyl-N-alkyl-α-amino acids and trifluoroacetic anhydride, serve as precursors for trifluoromethyl-substituted pyrazoles. nih.gov The reaction of these mesoionic compounds with phenylhydrazine (B124118) can yield different products depending on the reaction conditions, including 3-trifluoromethyl-5-pyrazolones and 5-trifluoromethyl-3-hydroxypyrazoles. nih.gov The regioselectivity of the attack by the nucleophile is influenced by the solvent polarity and reaction temperature. nih.gov

Furthermore, the synthesis of 1,2,4-triazolo[4,3-a]quinoxalines is a significant area of research. These compounds can be prepared from 2-hydrazinylquinoxaline derivatives through various cyclization strategies. nih.govmdpi.comnih.govnih.govresearchgate.netrsc.org The general approach involves the reaction of a 2-hydrazinylquinoxaline with a suitable one-carbon synthon, such as an orthoester or an aldehyde, to facilitate the formation of the fused triazole ring. mdpi.comiau.ir

Cyclization Reactions

Cyclization reactions involving the hydrazinyl moiety of 2-hydrazinyl-3-methylquinoxaline are pivotal in constructing fused heterocyclic systems. These reactions often proceed with high efficiency and provide access to a variety of scaffolds with potential biological activities.

Oxidative Cyclization of Hydrazones tonih.goviau.irnih.govTriazolo[4,3-a]quinoxalines

One of the key methods for synthesizing nih.goviau.irnih.govtriazolo[4,3-a]quinoxalines involves the oxidative cyclization of hydrazones derived from 2-hydrazinylquinoxalines. mdpi.com In a typical procedure, 2-hydrazinylquinoxaline is condensed with an aldehyde to form the corresponding hydrazone. mdpi.com Subsequent oxidative cyclization of this intermediate, often facilitated by an oxidizing agent or specific reaction conditions, leads to the formation of the fused triazole ring. mdpi.com This method allows for the introduction of various substituents at the 1-position of the triazoloquinoxaline system, depending on the aldehyde used in the initial condensation step. mdpi.comnih.gov

Ring Closure with Orthoesters and Trifluoroacetic Acid

A widely employed strategy for the synthesis of nih.goviau.irnih.govtriazolo[4,3-a]quinoxalines is the reaction of 2-hydrazinylquinoxalines with orthoesters. nih.govnih.goviau.ir This reaction typically involves heating the 2-hydrazinylquinoxaline derivative with an orthoester, such as triethyl orthoformate or triethyl orthoacetate, often in the presence of an acid catalyst or in a high-boiling solvent. nih.goviau.ir The orthoester serves as a one-carbon synthon, leading to the closure of the triazole ring. For instance, the condensation of 2-chloro-3-hydrazinyl quinoxaline with ethylorthoesters in their corresponding boiling carboxylic acids affords 4-chloro- nih.goviau.irnih.govtriazolo[4,3-a]quinoxalines. iau.ir The use of trifluoroacetic acid can also facilitate such cyclization reactions, contributing to the efficient formation of the triazole ring system. The reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate (B1144303) and benzene-1,3,5-triyl triformate (TFBen) provides a route to 3-trifluoromethyl-1,2,4-triazoles, where trifluoroacetic acid can assist in the dehydration step. nih.gov

Azide Cyclocondensation to Tetrazolo[1,5-a]quinoxalines

The formation of tetrazolo[1,5-a]quinoxalines can be achieved through the cyclocondensation of a hydrazinylquinoxaline derivative. One method involves the reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine, followed by treatment with sodium nitrite, to yield 4-chlorotetrazolo[1,5-a]quinoxaline. nih.gov Another approach is the diazotization of 2-hydrazinylquinoline derivatives, which can lead to the formation of the fused tetrazole ring. x-mol.com This intramolecular cyclization is a key step in the synthesis of these heterocyclic systems. The tetrazolo[1,5-a]quinoxalines exist in equilibrium with their 2-azidoquinoxaline (B6189031) tautomers, and this equilibrium is influenced by the surrounding medium. rsc.org

Formation of Bridged Oxadiazol-2-yl Derivatives from Quinoxaline Hydrazides

Quinoxaline hydrazides can serve as precursors for the synthesis of various heterocyclic systems, including those containing an oxadiazole ring. For example, the reaction of acid hydrazides with carbon disulfide in a basic medium can lead to the formation of 5-thioxo-1,3,4-oxadiazole derivatives after acidification. nih.gov Furthermore, acylhydrazides can react with isothiocyanates in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and molecular oxygen to form 2-imino-1,3,4-oxadiazolines. nih.gov While not a direct formation of a bridged system from a simple quinoxaline hydrazide in the provided context, these reactions showcase the versatility of the hydrazide functional group in forming oxadiazole rings, which could be conceptually extended to quinoxaline-containing hydrazides to create more complex bridged structures.

Mechanistic Insights into Chemical Transformations

Proposed Mechanistic Pathways for Pyrazole (B372694) and Triazole Formation

The reaction of 2-hydrazinyl-3-methylquinoxaline with β-dicarbonyl compounds can lead to the formation of either pyrazole or triazole derivatives. The outcome of this reaction is highly dependent on the reaction conditions and the nature of the reactants.

The formation of pyrazoles from hydrazines and β-dicarbonyl compounds typically proceeds through the initial formation of a hydrazone intermediate. researchgate.netnih.gov In the context of this compound, the exocyclic hydrazine (B178648) group reacts with one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone. This is followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

However, the presence of the quinoxaline (B1680401) nitrogen atoms introduces the possibility of alternative reaction pathways. The endocyclic nitrogen of the quinoxaline ring can also react with the β-dicarbonyl compound, leading to different intermediates and potentially the formation of triazoloquinoxalines. For instance, the reaction of 2-hydrazino-3-methylquinoxaline with 1-phenyl-1,3-butanedione has been reported to yield 1,4-dimethyl-1,2,4-triazolo[4,3-a]quinoxaline as a side product, indicating a competitive reaction pathway involving the quinoxaline ring nitrogen. researchgate.net

The initial step in these reactions is the formation of hydrazones, which can exist in equilibrium with their ketoimine tautomers. nih.gov The subsequent cyclization can then proceed through either the hydrazone or the ketoimine, influencing the final product.

The regioselectivity of the reaction is determined by the preferred site of nucleophilic attack. nih.gov The this compound molecule possesses two main nucleophilic centers: the terminal nitrogen atom of the hydrazinyl group and the N1 nitrogen atom of the quinoxaline ring.

The reaction of hydrazines with β-dicarbonyl compounds is a common method for synthesizing pyrazoles. researchgate.net However, with heterocyclic hydrazines like this compound, the formation of a fused triazole system is a competing reaction. researchgate.net The reaction's regioselectivity is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the solvent used. researchgate.net For example, the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone (B45752) leads to the formation of researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-ones as the main products, highlighting the influence of the heterocyclic scaffold on the reaction outcome. researchgate.net

Studies on Equilibrium between Hydroxypyrazoline and Open-Chain Tautomers

The cyclization of hydrazones derived from this compound can lead to hydroxypyrazoline intermediates. These cyclic tautomers can exist in equilibrium with their open-chain hydrazone counterparts. The position of this equilibrium is influenced by various factors, including the substituents on the pyrazoline ring and the solvent.

While specific studies on the hydroxypyrazoline/open-chain tautomer equilibrium for derivatives of this compound are not extensively detailed in the provided search results, the general principles of tautomerism in similar systems are well-established. researchgate.netrsc.orgmdpi.com For instance, in 1-benzamidoisoquinoline derivatives, the equilibrium between amide and enol tautomers is influenced by substituent effects and solvent interactions. mdpi.com The presence of intramolecular hydrogen bonding can stabilize one tautomer over the other, but this can be counteracted by intermolecular hydrogen bonds with the solvent. mdpi.com

Regioselectivity Determinants in Condensation Reactions

Regioselectivity is a critical aspect of the condensation reactions involving this compound, particularly when unsymmetrical dicarbonyl compounds are used. researchgate.net The formation of a specific regioisomer depends on which carbonyl group of the dicarbonyl compound reacts with the hydrazinyl group and which nitrogen atom of the quinoxaline moiety participates in the cyclization.

The inherent electronic and steric properties of both the quinoxaline derivative and the dicarbonyl compound play a significant role in directing the regiochemical outcome. nih.govrsc.org For instance, in the synthesis of substituted 3-aminoquinoxalin-2(1H)-ones, the isomer ratio is influenced by the reactivity of the ring-closure reagent. rsc.org Density functional theory (DFT) studies on similar systems have shown that the energy difference between the possible carbinolamine intermediates and their corresponding transition states is a key factor in determining regioselectivity. nih.gov

| Reactant 1 | Reactant 2 | Product(s) | Key Factor in Regioselectivity |

| This compound | Unsymmetrical 1,3-Diketone | Pyrazole and/or Triazole derivatives | Nature of substituents on the diketone, reaction conditions |

| Substituted o-Phenylenediamine (B120857) | Unsymmetrical α-Diketone | Regioisomeric Quinoxalines | Electronic effects of substituents on both reactants |

Solvent Effects on Reaction Outcomes and Cleavage Pathways

The choice of solvent can significantly impact the reaction pathways and product distribution in the reactions of this compound. Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and the position of tautomeric equilibria. researchgate.netpku.edu.cn

In the synthesis of pyrazoles from 1,3-dicarbonyl compounds and aryl hydrazines, the use of aprotic dipolar solvents has been shown to give better results than polar protic solvents like ethanol. nih.gov This suggests that the solvent's ability to solvate charged intermediates and transition states plays a crucial role.

Furthermore, solvent effects can be dramatic enough to alter the course of a reaction completely. While specific examples for this compound are not provided in the search results, studies on other systems demonstrate that changing the solvent can lead to different cyclization pathways or even promote cleavage reactions. researchgate.net For example, in the reaction of alkenes with gem-bis(triflyl)ethylene, the reaction mode can be controlled by the solvent, leading to different types of products. researchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoxaline (B1680401) derivatives at the molecular level. By solving the Schrödinger equation within the framework of DFT, researchers can accurately predict various molecular characteristics.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-hydrazinyl-3-methylquinoxaline. Through geometry optimization, researchers can identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process is crucial for understanding the molecule's shape and how it might interact with other molecules. scielo.brarxiv.org

Conformational analysis, often performed in conjunction with geometry optimization, explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. This is particularly relevant for the hydrazinyl group, which can adopt various orientations relative to the quinoxaline ring. Identifying the most stable conformers is essential as the biological activity and reactivity of the molecule can be highly dependent on its conformation. arxiv.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net

DFT calculations allow for the visualization and energy determination of these orbitals, revealing the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.netresearchgate.net For instance, the distribution of the HOMO can indicate the sites susceptible to electrophilic attack, while the LUMO distribution highlights the areas prone to nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -0.21871 |

| LUMO Energy | -0.08469 |

| Energy Gap (ΔE) | -0.13402 |

Prediction of Spectroscopic Properties (e.g., NMR, IR)

DFT methods can accurately predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.goviiste.orgresearchgate.net By calculating the magnetic shielding of atomic nuclei, theoretical NMR chemical shifts can be obtained, which are invaluable for interpreting experimental spectra and confirming the molecular structure. orientjchem.org

Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net Comparing this predicted spectrum with the experimental one helps in assigning the observed vibrational bands to specific functional groups and modes of vibration within the molecule. This combined experimental and theoretical approach provides a robust characterization of the compound.

Reactivity Descriptors and Electrophilic/Nucleophilic Sites

DFT calculations provide a suite of reactivity descriptors that quantify the electrophilic and nucleophilic nature of different sites within the this compound molecule. Parameters derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, offer a global perspective on the molecule's reactivity. researchgate.net

Furthermore, condensed Fukui functions and molecular electrostatic potential (MEP) maps can be generated to pinpoint specific atomic sites prone to electrophilic or nucleophilic attack. bhu.ac.innih.gov The MEP map, for example, visually represents the electrostatic potential on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic) and blue regions indicating areas of low electron density (electrophilic). bhu.ac.in These tools are crucial for understanding and predicting the regioselectivity of chemical reactions involving this compound. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein. nih.gov

Ligand-Protein Interaction Modeling

In the context of drug discovery, molecular docking simulations are employed to model the binding of this compound derivatives to the active sites of target proteins. johnshopkins.edunih.govresearchgate.net These simulations help in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. nih.gov By comparing the docking scores and binding modes of a series of quinoxaline derivatives, researchers can gain insights into the structure-activity relationship (SAR) and rationally design new compounds with improved potency and selectivity. nih.govnih.gov These computational models are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. semanticscholar.org

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (nM) |

|---|---|---|

| IVa | -11.18 | - |

| IVb | -11.82 | - |

| IVd | -12.03 | 1.53 |

| IVh | -11.04 | - |

Prediction of Binding Affinity and Interaction Modes

Computational and theoretical studies are pivotal in modern drug discovery and materials science, offering insights into the molecular interactions that underpin biological activity and material properties. For quinoxaline derivatives, these methods are frequently employed to predict how they might bind to biological targets, such as enzymes or receptors, and to elucidate the specific types of interactions that stabilize these complexes. However, a review of available scientific literature indicates a notable absence of specific computational studies focused solely on the binding affinity and interaction modes of this compound.

While direct research on this particular compound is not readily found, the methodologies applied to structurally related quinoxaline compounds can provide a framework for how such an investigation would be conducted. Molecular docking is a primary computational technique used in this context. This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The output of a docking simulation includes a binding score, which is an estimation of the binding affinity, and a detailed visualization of the interaction modes.

For instance, in studies of other quinoxaline derivatives, researchers have utilized molecular docking to predict binding energies (often expressed in kcal/mol) and to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues within the active site of a target protein. These studies often present their findings in data tables that correlate the chemical structure of various derivatives with their predicted binding affinities and the specific amino acids involved in the binding.

In a hypothetical computational study of this compound, researchers would first select a relevant biological target. Given the known activities of other quinoxaline compounds, this could be a protein kinase, a bacterial enzyme, or another target implicated in a specific disease. The three-dimensional structure of the target protein, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared for the docking simulation.

The this compound molecule would then be "docked" into the active site of the protein using specialized software. The results would likely be presented in a table format, detailing the predicted binding energy and the specific interactions.

Hypothetical Interaction Data for this compound (Note: The following table is for illustrative purposes to demonstrate how data would be presented and is not based on actual experimental or computational results.)

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | Amino Acid X | 2.9 |

| Hydrogen Bond | Amino Acid Y | 3.1 |

| Pi-Pi Stacking | Aromatic Amino Acid Z | 3.5 |

| Hydrophobic | Aliphatic Amino Acid A | 4.2 |

Such a table would provide a detailed summary of the predicted binding mode. The "Interaction Type" column would specify the nature of the non-covalent bond. The "Interacting Residue(s)" column would identify the specific amino acid in the protein's active site that is involved in the interaction. The "Distance (Å)" column would provide the calculated distance of the interaction, which is crucial for assessing its strength.

While specific data tables and detailed research findings on the predicted binding affinity and interaction modes of this compound are not available in the current body of scientific literature, the established computational methodologies for related compounds provide a clear blueprint for how such valuable predictive data could be generated. Future research in this area would be instrumental in unlocking the potential therapeutic applications of this specific quinoxaline derivative.

Biological Activities and Structure Activity Relationship Sar Studies

Antimicrobial Activity

The quest for new antimicrobial agents is driven by the emergence of drug-resistant pathogens. Derivatives of 2-hydrazinyl-3-methylquinoxaline, particularly its hydrazone analogs, have demonstrated promising broad-spectrum antimicrobial properties.

Antibacterial Spectrum (e.g., Gram-positive, Gram-negative, Mycobacterium tuberculosis)

Hydrazone derivatives synthesized from 2-hydrazinyl-3-methyl-6-nitroquinoxaline have shown significant antibacterial properties against a panel of both Gram-positive and Gram-negative bacteria. journaljamb.com Studies indicate that these compounds exhibit appreciable bactericidal effects, suggesting they possess broad-spectrum activity. journaljamb.com This makes them potential candidates for developing new antibacterial drugs to combat infections from pathogens that are acquiring resistance to existing antibiotics. journaljamb.comresearchgate.net

In one study, five 3,6-dimethylquinoxaline-2-hydrazone derivatives were synthesized and tested against various bacterial strains. All synthesized compounds were active, with minimum inhibitory concentrations (MIC) ranging from 0.0313 mg/mL to 0.125 mg/mL and minimum bactericidal concentrations (MBC) between 0.0625 mg/mL and 0.250 mg/mL. researchgate.net Another study involving six 3-methylquinoxaline-2-hydrazone derivatives reported MIC values between 0.0313 and 0.250 mg/mL. journaljamb.com

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinoxaline (B1680401) ring and the aromatic ketones used to form the hydrazones play a crucial role in their antibacterial efficacy. For instance, derivatives of 3-hydrazinyl-7-ethylquinoxaline-2(1H)-thiol were found to be more sensitive toward the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. ajprd.com Similarly, certain 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides showed high antibacterial properties against Gram-positive strains, including Mycobacterium species, with activity enhanced by the introduction of a halogen atom at position 6 of the quinoxaline ring. nih.gov

| Derivative Class | Bacterial Strains Tested | Activity Range (MIC) | Reference |

|---|---|---|---|

| 3,6-dimethylquinoxaline-2-hydrazones | Gram-positive & Gram-negative strains | 0.0313 - 0.125 mg/mL | researchgate.net |

| 3-methylquinoxaline-2-hydrazones | Gram-positive & Gram-negative strains | 0.0313 - 0.250 mg/mL | journaljamb.com |

| 3-hydrazinyl-7-ethylquinoxaline-2(1H)-thiol derivatives | Staphylococcus aureus, Escherichia coli | Moderate to Average Activity | ajprd.com |

| 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Gram-positive strains, Mycobacterium spp. | High Activity | nih.gov |

Antifungal Spectrum

Quinoxaline derivatives have also been identified as potent antifungal agents. Specifically, 2-Chloro-3-hydrazinylquinoxaline has demonstrated significant potential against various Candida and Aspergillus species. plos.orgnih.govresearchgate.net This compound showed particular efficacy against Candida krusei isolates, although its effectiveness varied against other species like Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. plos.orgnih.govresearchgate.net Its activity also extended to several Aspergillus species, including A. fumigatus, A. niger, and A. terreus, but it was not effective against A. brasiliensis. plos.orgnih.gov

Another derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than the standard antifungal drug Amphotericin B against most clinical isolates of Candida albicans. nih.gov It also showed high effectiveness against Candida glabrata and Candida parapsilosis, as well as activity against Pichia kudriavzevii and Clavispora lusitaniae. nih.gov The synergistic activity of 3-hydrazinoquinoxaline-2-thiol with thymoquinone has also been explored, suggesting potential for combination therapies against various Candida species. dovepress.com The broad-spectrum antifungal activity of quinoxaline derivatives highlights their potential in developing new treatments for fungal infections. nih.gov

| Derivative | Fungal Strains Tested | Observed Efficacy | Reference |

|---|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | Candida spp. (C. krusei, C. albicans, C. tropicalis, C. glabrata, C. parapsilosis), Aspergillus spp. (A. fumigatus, A. niger, A. terreus) | Heightened efficacy against C. krusei; variable against others. | plos.orgnih.govresearchgate.net |

| 3-hydrazinoquinoxaline-2-thiol | Candida spp. (C. albicans, C. glabrata, C. parapsilosis), Pichia kudriavzevii, Clavispora lusitaniae | More effective than Amphotericin B against most C. albicans isolates. | nih.gov |

Antiviral Activity

The antiviral potential of quinoxaline derivatives has been explored against several viruses. researchgate.net Hydrazone derivatives, such as aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones, have been tested for their activity against Herpes Simplex Virus type-1 (HSV-1). nih.govresearchgate.net However, these specific compounds exhibited very weak antiviral activity in a plaque reduction infectivity assay when compared to the reference drug, aphidicolin. nih.govresearchgate.net

Other studies on different quinoxaline derivatives have shown more promising results against various viruses, including Human Cytomegalovirus (HCMV), Hepatitis B virus (HBV), and influenza viruses. nih.govnih.gov For instance, certain novel quinoxaline compounds demonstrated highly potent activity against HCMV, with IC50 values significantly lower than the reference drug ganciclovir. nih.gov Some derivatives have also shown encouraging anti-HBV activity. nih.gov The planar polyaromatic system of quinoxalines makes them good candidates for combating influenza viruses by potentially targeting the NS1 protein. nih.gov While the direct antiviral activity of this compound itself is not extensively documented, the broader family of quinoxaline hydrazones and related structures shows potential that warrants further investigation. researchgate.net

Anticancer and Antiproliferative Potential

Quinoxaline derivatives are recognized for their significant anticancer properties, acting through various mechanisms to inhibit cancer cell proliferation and induce cell death. researchgate.netresearchgate.net The core structure is a key pharmacophore in several protein kinase inhibitors, which are crucial targets in cancer therapy. ekb.eg

Derivatives of 3-methylquinoxaline have been evaluated for their cytotoxic activities against multiple human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. researchgate.netekb.eg The antiproliferative effects of these compounds are often potent, with some derivatives showing IC50 values in the nanomolar range, comparable or even superior to standard chemotherapy drugs. ekb.eg For example, certain quinoline-hydrazide compounds demonstrated significant reductions in cell viability, particularly in neuroblastoma (SH-SY5Y, Kelly) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.gov

Mechanisms of Action: Autophagy and Apoptosis Induction

A primary mechanism for the anticancer activity of quinoxaline derivatives is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is often mediated by the regulation of key apoptotic proteins. Studies on indeno[1,2-b]quinoxaline derivatives have shown that their antiproliferative effects are accomplished through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX and caspase-3. nih.govresearchgate.net Caspase-3 is a critical executioner caspase that, once activated, leads to the characteristic morphological and biochemical changes of apoptosis. mdpi.com

The balance between pro-apoptotic (like BAX) and anti-apoptotic (like Bcl-2) proteins is crucial in determining a cell's fate. nih.govmdpi.com Quinoxaline derivatives can shift this balance in favor of apoptosis, making them effective anticancer agents. nih.gov The induction of apoptosis by these compounds has been confirmed through observations of chromatin condensation and nuclear fragmentation in treated cancer cells. nih.gov

In addition to apoptosis, some anticancer agents can induce autophagy, a cellular process of self-degradation. The interplay between autophagy and apoptosis is complex; autophagy can sometimes promote cell survival or contribute to cell death. frontiersin.org In some contexts, apoptosis-related proteins like Bcl-2 and caspase-3 are involved in regulating autophagy. mdpi.com While the direct role of this compound derivatives in modulating autophagy is still an area of active research, the known impact of related compounds on apoptosis pathways suggests a potential for complex interactions with cellular degradation and survival pathways.

Cell Cycle Arrest

Another key mechanism of the antiproliferative action of quinoxaline derivatives is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.gov Several studies have shown that these compounds can halt the cell cycle at specific phases, most commonly the G2/M phase. nih.govresearchgate.net

For instance, a potent indeno[1,2-b]quinoxaline derivative was found to induce cell cycle arrest at the G2/M phase in HepG-2 liver cancer cells. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. The CDK1/cyclin B complex is a crucial regulator of the G2/M transition, and many cytotoxic agents induce G2/M arrest by targeting this complex. frontiersin.orgfrontiersin.org By arresting the cell cycle, these compounds prevent tumor growth and can make cancer cells more susceptible to apoptosis-inducing signals. nih.govnih.govmdpi.com The ability of quinoxaline derivatives to interfere with the cell cycle is a significant aspect of their anticancer potential. nih.gov

| Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Indeno[1,2-b]quinoxaline derivatives | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Apoptosis (↓Bcl-2, ↑BAX, ↑Caspase-3), G2/M Cell Cycle Arrest | nih.govresearchgate.net |

| Quinoline-hydrazide derivatives | SH-SY5Y, Kelly (Neuroblastoma); MDA-MB-231, MCF-7 (Breast) | Apoptosis, G1 Cell Cycle Arrest | nih.gov |

| 3-methylquinoxaline derivatives | MCF-7 (Breast), HepG-2 (Liver), HCT-116 (Colon) | Cytotoxicity, VEGFR-2 inhibition | ekb.eg |

Kinase Inhibitory Activities

Quinoxaline derivatives are recognized as a promising class of compounds for the development of protein kinase inhibitors, which are crucial in cancer therapy. researchgate.netekb.eg Their mechanism of action often involves competitive binding at the ATP-binding site of various kinases. ekb.eg Research has shown that modifications on the quinoxaline scaffold can lead to potent inhibitors of several kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met. ekb.eg

Structure-activity relationship (SAR) studies have highlighted that the introduction of different substituents on the quinoxaline ring system plays a crucial role in their inhibitory potency and selectivity. researchgate.netnih.govnih.gov For instance, a series of novel quinoxaline derivatives were synthesized and evaluated as ASK1 inhibitors, with compound 26e emerging as a potent inhibitor with an IC₅₀ value of 30.17 nM. nih.gov Another study on quinoxaline urea analogs identified a compound that modulates IKKβ phosphorylation, a key event in NF-κB mediated gene expression implicated in pancreatic cancer. nih.gov

Furthermore, quinoxalinone hydrazide triazole derivatives have been investigated as MET (c-MET) receptor tyrosine kinase inhibitors. Compound CM9 , bearing a p-bromo benzyl pendant, demonstrated inhibitory activity against MET kinase at concentrations of 10–50 μM. researchgate.netnih.govnih.gov This compound also showed inhibitory effects against other kinases such as ALK, AXL, FGFR1, FLT1 (VEGFR1), and FLT4 (VEGFR3). researchgate.netnih.gov

Table 1: Kinase Inhibitory Activities of Selected Quinoxaline Derivatives

| Compound | Target Kinase | Activity | Reference |

|---|---|---|---|

| 26e | ASK1 | IC₅₀ = 30.17 nM | nih.gov |

| CM9 | MET (c-MET) | 37.1–66.3% Inhibition at 10–50 μM | researchgate.netnih.govnih.gov |

| CM9 | ALK, AXL, FGFR1, FLT1, FLT4 | >50% Inhibition at 25 μM | researchgate.netnih.gov |

Anti-Inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory properties. Hydrazones, in general, are a class of compounds known for their diverse biological activities, including anti-inflammatory effects. nih.govmdpi.com The anti-inflammatory action of these compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). nih.govunav.eduresearchgate.net

Several studies have reported the synthesis and evaluation of novel quinoxaline derivatives as potential anti-inflammatory agents. nih.govunav.eduresearchgate.netnih.gov For example, a study on new substituted quinoxaline and furo[2,3-b]quinoxaline derivatives revealed that several compounds possessed strong anti-inflammatory activity in chronic inflammatory models when compared to the reference drug indomethacin. nih.gov In another study, novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and showed promising in vitro inhibition of soybean lipoxygenase (LOX). nih.govunav.eduresearchgate.net One of the tested compounds, 7b , exhibited a significant in vivo anti-inflammatory effect (41% inhibition) in the carrageenan-induced edema model, which was comparable to indomethacin (47% inhibition). nih.govunav.eduresearchgate.net

The mechanism of anti-inflammatory action is also linked to the inhibition of pro-inflammatory mediators. The metabolism of arachidonic acid by LOX enzymes leads to the production of leukotrienes, which are pro-inflammatory mediators. unav.edu Therefore, the inhibition of LOX by quinoxaline derivatives represents a key strategy for their anti-inflammatory effects.

Table 2: Anti-Inflammatory Activity of a Selected Quinoxaline Derivative

| Compound | Model | Activity | Reference |

|---|---|---|---|

| 7b | Carrageenan-induced edema | 41% inhibition | nih.govunav.eduresearchgate.net |

Neuroprotective and Central Nervous System Activities

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) for Alzheimer's Disease Management

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function, which is partly attributed to reduced levels of the neurotransmitter acetylcholine. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine, are a key therapeutic strategy. Derivatives of this compound have been investigated as potential cholinesterase inhibitors.

A study involving the synthesis of eleven 3-methylquinoxaline-2-hydrazones showed that these compounds were effective inhibitors of both AChE and BChE. Among the synthesized series, compounds 6 and 10 were the most active against acetylcholinesterase, with IC₅₀ values of 170 ± 30 μg/mL and 180 ± 10 μg/mL, respectively. For butyrylcholinesterase inhibition, compounds 2 , 5 , and 6 were the most potent, with IC₅₀ values of 780 ± 10 μg/mL, 550 ± 10 μg/mL, and 790 ± 10 μg/mL, respectively.

Table 3: Cholinesterase Inhibitory Activity of 3-Methylquinoxaline-2-hydrazone Derivatives

| Compound | Enzyme | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| 6 | Acetylcholinesterase | 170 ± 30 | |

| 10 | Acetylcholinesterase | 180 ± 10 | |

| 2 | Butyrylcholinesterase | 780 ± 10 | |

| 5 | Butyrylcholinesterase | 550 ± 10 | |

| 6 | Butyrylcholinesterase | 790 ± 10 |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Hydrazone derivatives have shown promise as anticonvulsant agents. rfppl.co.in

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. nih.gov For instance, 2-hydrazino-3-methylquinoxaline can serve as a precursor for the synthesis of various heterocyclic systems, such as 1,2,4-triazolo[4,3-a]quinoxalines, which have been screened for in vivo anticonvulsant activity. nih.gov Additionally, a series of quinoxaline-2-one derivatives were synthesized and showed notable anticonvulsant effects in the pentylenetetrazole (PTZ)-induced convulsions model in mice. chesci.com

Antidiabetic Activity (e.g., α-Glucosidase and sPLA2 Inhibition)

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. One therapeutic approach is to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate digestion and glucose absorption. nih.govnih.gov Secreted phospholipase A2 (sPLA2) is also implicated in diabetic cardiovascular complications. nih.govresearchgate.net

Quinoxalinone derivatives have been investigated as inhibitors of both α-glucosidase and sPLA2. nih.govresearchgate.net In one study, a series of 3-[N′-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-ones was synthesized. nih.govresearchgate.net Compound 3e from this series was found to be a potent inhibitor of α-glucosidase with an IC₅₀ value of 9.99 ± 0.18 µM, which is comparable to the standard inhibitor quercetin (IC₅₀ = 9.93 ± 0.66 µM). nih.govresearchgate.net Furthermore, other compounds from the same study, 3f and 4b–d , were potent inhibitors of proinflammatory sPLA2. nih.govresearchgate.net

Table 4: α-Glucosidase Inhibitory Activity of a Quinoxalinone Derivative

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3e | α-Glucosidase | 9.99 ± 0.18 | nih.govresearchgate.net |

Other Pharmacological Activities (e.g., Antimalarial, Anti-HIV)

The versatile scaffold of this compound has led to the exploration of its derivatives for a range of other pharmacological activities.

Anti-HIV Activity: Quinoxaline derivatives have been designed and evaluated as novel anti-HIV agents. nih.gov In one study, pharmacophore modeling and 3D-QSAR analysis were used to design quinoxaline derivatives. Two of the synthesized compounds, 7d and 7e , showed good anti-HIV activity against the III-B strain of HIV-1. nih.gov Another study on aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline demonstrated that these compounds display anti-HIV activity in infected cells at submicromolar concentrations. nih.govmdpi.com

Antimalarial Activity: While specific studies focusing solely on the antimalarial activity of this compound were not prominent in the reviewed literature, hydrazone derivatives, in general, have been investigated for their antimalarial potential. The broad biological profile of the quinoxaline nucleus suggests that its derivatives could be promising candidates for antimalarial drug discovery.

Comprehensive Structure-Activity Relationship (SAR) Analyses of Derivatives

The strategic modification of the this compound scaffold has been a focal point of medicinal chemistry research, aiming to elucidate the relationship between chemical structure and biological activity. These studies have systematically explored how alterations to the hydrazinyl moiety and the quinoxaline core influence the pharmacological properties of the resulting derivatives, leading to the identification of key structural features that govern their efficacy as antimicrobial and anticancer agents.

Antimicrobial Activity

The derivatization of the hydrazinyl group into various hydrazones has been a common and effective strategy to enhance antimicrobial potential. The general structure-activity relationship (SAR) trend indicates that the nature of the substituent on the azomethine carbon of the hydrazone plays a crucial role in determining the antimicrobial spectrum and potency.

Condensation of this compound with various aromatic aldehydes has yielded a series of Schiff bases. The antimicrobial screening of these compounds has revealed that the presence and position of electron-withdrawing or electron-donating groups on the aromatic ring significantly modulate the activity. For instance, derivatives bearing a halogen atom (e.g., chloro, bromo) on the phenyl ring have consistently demonstrated potent activity against a range of bacterial and fungal strains.

A notable study involved the synthesis of a series of 3-methylquinoxaline-2-hydrazone derivatives by reacting 2-hydrazinyl-3-methyl-6-nitroquinoxaline with substituted acetophenones. The presence of the nitro group at the C6 position of the quinoxaline ring was found to generally enhance the antibacterial properties of the resulting hydrazones researchgate.net.

Furthermore, the reaction of 3-hydrazinoquinoxalines with reagents like ethyl acetoacetate and acetylacetone (B45752) has led to the formation of 2-quinoxalinylhydrazonobutanoates and 2-quinoxalinylhydrazono-2-pentanones, respectively. Certain compounds within these series have shown remarkable activity against Escherichia coli, Staphylococcus aureus, and Candida albicans mdpi.com. Interestingly, subsequent cyclization of the 2-quinoxalinylhydrazono-2-pentanones into 3,5-dimethylpyrazolylquinoxalines resulted in a loss of antimicrobial activity, suggesting that the flexible hydrazone linkage is crucial for the observed biological effect in this class of compounds mdpi.com.

The following table summarizes the key SAR findings for antimicrobial derivatives of this compound:

| Derivative Class | Structural Modification | Impact on Antimicrobial Activity | Reference |

| Hydrazones (Schiff Bases) | Substitution on the aromatic ring of the aldehyde | Electron-withdrawing groups (e.g., halogens) generally enhance activity. | nih.gov |

| Hydrazones | Addition of a nitro group at the C6 position of the quinoxaline ring | Generally enhances antibacterial properties. | researchgate.net |

| Hydrazono-pentanones | Open-chain hydrazone structure | Essential for activity; cyclization into pyrazoles leads to loss of activity. | mdpi.com |

Anticancer Activity

The this compound scaffold has also served as a versatile template for the development of novel anticancer agents. SAR studies in this area have focused on the transformation of the hydrazinyl group into various heterocyclic systems and the introduction of different substituents on the quinoxaline nucleus.

One successful approach has been the conversion of the hydrazinyl group into a pyrazole (B372694) ring. For instance, heating this compound derivatives with acetylacetone has yielded N-pyrazoloquinoxalines. The nature and position of substituents on the quinoxaline ring of these pyrazole derivatives have been found to be critical for their cytotoxic activity.

Another key modification involves the cyclization of hydrazinyl derivatives into triazolo[4,3-a]quinoxalines. The introduction of various substituents on the triazole ring has been explored to optimize the anticancer potency. For example, the reaction of this compound with different reagents can lead to a variety of fused heterocyclic systems with promising antitumor profiles.

A study on quinoxaline derivatives highlighted that the replacement of an ester group with a hydrazide group (CONHNH2) can sometimes decrease anticancer activity, indicating the nuanced role of the hydrazinyl moiety in the interaction with biological targets mdpi.com.

The table below outlines the SAR for anticancer derivatives of this compound:

| Derivative Class | Structural Modification | Impact on Anticancer Activity | Reference |

| N-Pyrazoloquinoxalines | Substitution on the quinoxaline ring | Critical for cytotoxic activity. | |

| Triazolo[4,3-a]quinoxalines | Substitution on the triazole ring | Modulates anticancer potency. | |

| Hydrazides | Conversion from an ester group | May decrease activity in certain contexts. | mdpi.com |

Coordination Chemistry of 2 Hydrazinyl 3 Methylquinoxaline Derivatives

Ligand Properties and Chelating Abilities of Hydrazinyl Quinoxalines

Hydrazinyl quinoxalines, including 2-Hydrazinyl-3-methylquinoxaline, are notable for their potential to act as versatile ligands in coordination chemistry. The chelating ability of these compounds stems from the presence of multiple donor atoms, primarily the nitrogen atoms of the quinoxaline (B1680401) ring and the hydrazinyl moiety.

A common strategy to enhance the chelating properties of this compound is through the formation of Schiff bases. This is typically achieved by the condensation reaction between the primary amine of the hydrazinyl group and an active carbonyl group of an aldehyde or ketone. jmchemsci.comresearchgate.net The resulting Schiff base ligands possess an azomethine group (-C=N-), which introduces an additional coordination site. jmchemsci.com

These Schiff base derivatives can act as bidentate or polydentate ligands, coordinating with metal ions through the azomethine nitrogen and often another donor atom, such as a deprotonated phenolic oxygen if a hydroxy-substituted aldehyde is used in the condensation. jmchemsci.comjptcp.com The coordination of these ligands to a central metal ion typically results in the formation of stable five- or six-membered chelate rings. The nature of the substituent on the quinoxaline ring, such as the methyl group in this compound, can also influence the electronic properties and, consequently, the coordinating ability of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with derivatives of this compound generally involves a two-step process. The first step is the synthesis of the Schiff base ligand, as described previously. The second step involves the reaction of the synthesized ligand with a suitable metal salt in an appropriate solvent. jmchemsci.comderpharmachemica.com

The general procedure for the synthesis of the metal complexes involves dissolving the Schiff base ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. The reaction mixture is then typically refluxed for a period to ensure the completion of the complexation reaction. jocpr.com The resulting metal complex often precipitates out of the solution upon cooling and can be collected by filtration, washed, and dried.

The characterization of these newly synthesized metal complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose:

Elemental Analysis (CHN): This technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula. jmchemsci.com

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the functional groups, such as the azomethine (-C=N) and phenolic (-OH) groups, upon complexation provides evidence of their involvement in bonding with the metal ion. jmchemsci.comjptcp.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jptcp.com

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d transitions and charge transfer bands observed in the UV-Vis spectrum are characteristic of the coordination environment around the central metal ion. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are useful for characterizing the ligand and can also provide insights into the structure of diamagnetic metal complexes in solution. jmchemsci.com

Mass Spectrometry: This technique helps in determining the molecular weight of the complex and confirming its proposed structure. jmchemsci.comderpharmachemica.com

Molar Conductance Measurements: The molar conductivity of the complexes in a suitable solvent is measured to determine whether they are electrolytic or non-electrolytic in nature, which helps in understanding the nature of the counter-ions. jmchemsci.com

Magnetic Susceptibility Measurements: Magnetic moment data helps in determining the geometry and the number of unpaired electrons in paramagnetic metal complexes.

The following table summarizes the typical characterization data for metal complexes of Schiff bases derived from hydrazino quinoxalines:

| Technique | Information Obtained |

| Elemental Analysis | Confirms the empirical formula of the complex. |

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies of functional groups like C=N and O-H. jmchemsci.comjptcp.com |

| UV-Visible Spectroscopy | Provides information on the geometry of the complex through the analysis of d-d and charge transfer transitions. derpharmachemica.com |

| NMR Spectroscopy | Elucidates the structure of the ligand and diamagnetic complexes in solution. jmchemsci.com |

| Mass Spectrometry | Determines the molecular weight and helps in confirming the structure of the complex. jmchemsci.comderpharmachemica.com |

| Molar Conductance | Determines the electrolytic or non-electrolytic nature of the complex. jmchemsci.com |

| Magnetic Susceptibility | Helps in determining the geometry and the number of unpaired electrons in paramagnetic complexes. |

Biological Relevance of Metal-Quinoxaline Complexes

Metal complexes of quinoxaline derivatives, including those derived from this compound, have garnered significant attention due to their wide range of biological activities. nih.govijfans.org Research has shown that the complexation of quinoxaline-based ligands with metal ions can lead to an enhancement of their inherent biological properties. jocpr.commdpi.com This potentiation of activity is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms. researchgate.net

The biological activities exhibited by these metal complexes are diverse and include:

Antimicrobial Activity: Many metal complexes of quinoxaline-hydrazone derivatives have demonstrated significant antibacterial and antifungal properties against various pathogenic strains. jocpr.commdpi.comnih.gov The mode of action is believed to involve the inhibition of microbial enzymes by blocking the metal-binding sites or interfering with cellular respiration and protein synthesis. mdpi.com

Anticancer Activity: Several studies have reported the potential of quinoxaline-metal complexes as anticancer agents. ijfans.orgresearchgate.net Their mechanism of action can involve various pathways, including the induction of apoptosis and interaction with DNA. derpharmachemica.com

Antioxidant Activity: Some metal complexes of hydrazone derivatives have been found to possess potent antioxidant properties, capable of scavenging free radicals more effectively than the free ligand. researchgate.net

| Biological Activity | Description |

| Antibacterial | Effective against a range of Gram-positive and Gram-negative bacteria. jocpr.commdpi.comnih.gov The activity is often enhanced upon complexation with metal ions. |

| Antifungal | Shows inhibitory effects against various fungal strains. mdpi.comnih.gov |

| Anticancer | Exhibits cytotoxic effects against different cancer cell lines, with mechanisms potentially involving DNA interaction and apoptosis. derpharmachemica.comijfans.orgresearchgate.net |

| Antioxidant | Demonstrates the ability to scavenge free radicals, with metal complexes often showing superior activity compared to the uncomplexed ligand. researchgate.net |

Advanced Applications and Future Research Perspectives

Development in Materials Science

The unique electronic and photophysical properties of the quinoxaline (B1680401) scaffold, a core component of 2-Hydrazinyl-3-methylquinoxaline, have positioned it as a valuable building block in the development of novel materials. rawdatalibrary.netnih.gov Researchers are increasingly harnessing these characteristics to create materials with sophisticated functions.

Potential for Advanced Materials

Derivatives of the quinoxaline family, including those structurally related to this compound, are recognized for their versatility in creating advanced materials. nih.gov The inherent properties of the quinoxaline ring system make it a prime candidate for applications in dyes, organic semiconductors, and chemically controllable switches. nih.gov The ability to modify the quinoxaline structure allows for the fine-tuning of material properties to suit specific applications.

Organic Semiconductors and Electroluminescent Materials

Quinoxaline derivatives have emerged as promising candidates for electron-transporting materials in various electronic devices. qmul.ac.uk Their application is being explored in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). qmul.ac.uk Specifically, chromophore-labeled quinoxaline derivatives have been synthesized and shown to be efficient electroluminescent materials. capes.gov.bracs.org These materials can be used as both hole-transporters and emitters, producing intense light emission, typically in the green part of the spectrum. capes.gov.br

Research into new 1H-pyrazolo[3,4-b]quinoxaline derivatives has demonstrated their potential as dopants in OLEDs, with devices showing bright green emission and high efficiencies. rsc.org The strategic incorporation of different functional groups, such as triarylamine and various chromophores like pyrene (B120774) and carbazole, allows for the tuning of photophysical and thermal properties while maintaining the essential energy levels of the compounds. capes.gov.bracs.org This tunability is crucial for optimizing the performance of electroluminescent devices.

Sensor Development

The development of chemosensors for detecting various ions and molecules is a significant area of application for quinoxaline derivatives. rawdatalibrary.netresearchgate.net These compounds can be designed to exhibit changes in their optical properties, such as color or fluorescence, upon binding with a specific analyte. researchgate.net This makes them valuable for applications in environmental monitoring, clinical diagnostics, and biological research. rsc.org

For instance, quinoxaline-based chemosensors have been developed for the colorimetric and fluorometric detection of metal cations like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. researchgate.net A novel quinoxaline-hydrazinobenzothiazole based sensor demonstrated the ability to distinguish between these four metal ions through distinct color changes. researchgate.net Another study reported a multifunctional quinoxaline-based sensor for the colorimetric detection of Fe³⁺ and a highly selective fluorescence "turn-off" response for Cu²⁺, with practical applications in analyzing mineral and drinking water. nih.gov The design of these sensors often involves the structural modification of the quinoxaline moiety with specific recognition sites and signaling units to achieve high selectivity and sensitivity for the target analyte. researchgate.net

| Quinoxaline Derivative | Target Analyte(s) | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric and Fluorescent | Distinct color changes for each ion. | researchgate.net |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescent ("switch-off") | High selectivity with a detection limit of 42 ppb. | nih.gov |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺, Cu²⁺ | Colorimetric (Fe³⁺), Fluorescent turn-off (Cu²⁺) | Dual responsive sensor for two different ions. | nih.gov |

| Quinoxalinium salts | F⁻, AcO⁻, Ascorbate | Naked eye, UV-Vis, Fluorescence | Dual mode of action: nucleophilic addition and host-guest complex formation. | rsc.org |

Role in Drug Discovery and Development Pipelines

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the basis for numerous compounds with a wide range of pharmacological activities. ekb.egrsc.org Consequently, derivatives of this compound are actively being investigated in drug discovery and development pipelines.

The versatility of the quinoxaline ring allows for the synthesis of large libraries of derivatives, which can be screened for various biological activities. nih.govmdpi.com For example, the reaction of 3-methylquinoxaline-2-hydrazine with different aromatic aldehydes and ketones has led to the synthesis of novel 3-methylquinoxaline-2-hydrazone derivatives. researchgate.net Some of these compounds have been identified as selective inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. researchgate.net

Furthermore, new series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives have been designed and synthesized as potential anticancer agents targeting VEGFR-2, a key protein in tumor angiogenesis. nih.gov Several of these compounds exhibited promising cytotoxic activities against human cancer cell lines and potent VEGFR-2 inhibitory effects. nih.gov The ability to systematically modify the quinoxaline structure, for instance by introducing different substituents, is a key strategy in optimizing the potency and selectivity of these potential drug candidates. researchgate.netnih.gov The journey of these compounds through the drug discovery pipeline involves initial design and synthesis, followed by in vitro screening, and for promising candidates, further investigation into their mechanisms of action and in vivo efficacy. nih.govnih.govnih.govnih.gov

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of chemical compounds, and quinoxaline derivatives are no exception. benthamdirect.comresearchgate.net Green chemistry principles are being increasingly applied to the synthesis of this compound and related structures to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ekb.egresearchgate.net

A variety of green synthetic protocols have been developed, including the use of:

Reusable nanocatalysts: Nanocatalysts, such as those based on copper oxide, offer high efficiency and can be easily recovered and reused, reducing waste and cost. rsc.orgnih.gov

Alternative energy sources: Microwave irradiation and ultrasonic waves have been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comresearchgate.net

Green solvents: The use of environmentally benign solvents like water and glycerol (B35011) is being explored to replace traditional volatile organic solvents. researchgate.net In some cases, reactions can be performed under solvent-free conditions. mdpi.com

One-pot reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.netrsc.org

For example, a green synthesis approach for quinoxalines has been developed using copper oxide nanoparticles prepared from waste orange peel extract, which acts as both a reducing and stabilizing agent. nih.gov Another study highlights a one-pot, three-component synthesis of quinoxaline derivatives using the reusable and environmentally friendly organocatalyst L-proline. mdpi.com These sustainable methods are crucial for the large-scale and environmentally responsible production of quinoxaline-based compounds for various applications. benthamdirect.com

| Green Chemistry Approach | Example | Advantages | Reference |

|---|---|---|---|

| Reusable Nanocatalyst | Copper oxide nanoparticles from orange peel extract. | High yields, catalyst recyclability, simple methodology. | nih.gov |

| Microwave-Assisted Synthesis | Condensation of o-phenylenediamine (B120857) and various carbonyl compounds in glycerol. | Short reaction times, use of a renewable solvent. | researchgate.net |

| Organocatalysis | L-proline catalyzed condensation reactions. | Reusability of catalyst, mild conditions, high purity, and yields. | mdpi.com |

| Catalyst-Free Synthesis in Water | Condensation of 1,2-diketones and 1,2-diamines. | Mild reaction conditions, high yields, absence of catalyst. | researchgate.net |

Future Directions in Mechanistic Elucidation of Biological Actions

While numerous derivatives of this compound have shown promising biological activities, a deep understanding of their precise mechanisms of action at the molecular level is often still developing. Future research will increasingly focus on elucidating these mechanisms to guide the rational design of more potent and selective therapeutic agents.

For compounds identified as enzyme inhibitors, such as the cholinesterase inhibitors derived from 3-methylquinoxaline-2-hydrazone, future studies will likely involve detailed kinetic analysis and structural biology techniques like X-ray crystallography to visualize how these molecules bind to their target enzymes. researchgate.net Similarly, for the quinoxaline derivatives targeting VEGFR-2, further investigations are needed to understand the specific molecular interactions within the ATP binding site that are responsible for their inhibitory activity. nih.gov

Moreover, for compounds that induce apoptosis in cancer cells, future research will aim to unravel the specific signaling pathways that are modulated. nih.gov This could involve studying the expression levels and activities of various proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family. nih.gov A more profound understanding of the structure-activity relationships and the molecular targets of these compounds will be critical for their advancement through the drug development process and for unlocking their full therapeutic potential. researchgate.netresearchgate.netmdpi.com

Computational Design of Novel this compound Analogues

The advancement of computational chemistry has revolutionized the field of drug discovery and development, providing powerful tools for the rational design of novel therapeutic agents. In the context of this compound, computational methods are instrumental in designing new analogues with potentially enhanced biological activities and improved pharmacokinetic profiles. These in silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, enable researchers to predict the interactions of newly designed molecules with their biological targets, thereby guiding synthetic efforts toward the most promising candidates.

The design of novel analogues of this compound often begins with the identification of a biological target, such as an enzyme or a receptor, implicated in a particular disease state. For instance, quinoxaline derivatives have been explored as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in cancer angiogenesis. researchgate.net Computational approaches allow for the virtual screening of large libraries of potential analogues and the detailed analysis of their binding modes, facilitating the identification of compounds with high affinity and selectivity.